Physicochemical Differentiation: Lipophilicity and Polar Surface Area Relative to Thienopyrazole Analogs
Among closely related N-aryl thieno[3,4-c]pyrazole-3-benzamides, the target compound's m-tolyl substituent confers a distinct lipophilicity profile. Its computed XLogP3-AA of 3.5 is intermediate between the less lipophilic 4-fluorophenyl analog (4-fluoro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, MW 353.42, predicted XLogP3-AA ~3.2) and the more lipophilic 3,4-dimethylbenzamide analog (3,4-dimethyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, predicted XLogP3-AA ~4.1) [1]. The topological polar surface area (TPSA) of 72.2 Ų is identical across all three analogs due to the conserved amide and heterocyclic core, indicating that the primary differential parameter for passive membrane permeability and solubility within this series is lipophilicity [2].
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 (PubChem computed value) |
| Comparator Or Baseline | 4-Fluoro analog XLogP3-AA ~3.2; 3,4-Dimethyl analog XLogP3-AA ~4.1 (estimated from structural increments; class-level inference) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.3 vs. 4-fluoro analog; ΔXLogP3-AA ≈ −0.6 vs. 3,4-dimethyl analog |
| Conditions | Computed values (XLogP3 algorithm); no experimental log P data available for direct comparison |
Why This Matters
For procurement, this intermediate lipophilicity may offer a balanced solubility-permeability profile distinct from both more polar and more lipophilic analogs, relevant for cell-based assay design.
- [1] PubChem. (2025). Compound Summary for CID 3713247: N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Computed Properties: Topological Polar Surface Area for CID 3713247. National Center for Biotechnology Information. View Source
